The compound (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone is a novel chemical entity characterized by its unique structural features. It consists of a cyclopropyl group attached to a methanone functional group, which is further linked to a 3,4-dihydroisoquinoline moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Research indicates that compounds similar to (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone exhibit significant biological activities, including:
The synthesis of (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone can be achieved through several methods:
The applications of (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone span multiple fields:
Interaction studies involving (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone focus on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone, providing a basis for comparison:
The uniqueness of (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone lies in its specific combination of the cyclopropyl group and the isoquinoline structure, which may confer distinct pharmacological properties compared to other similar compounds. This structural specificity could lead to unique interactions with biological targets that are not observed in other derivatives.
Rhodium carboxylate complexes, particularly dirhodium tetraacetate, serve as the most effective catalysts for cyclopropanation reactions involving dihydroisoquinoline substrates [2] [3]. The mechanism proceeds through the formation of rhodium carbene intermediates via decomposition of diazo compounds, followed by concerted addition to the olefin substrate [2]. The configuration of the starting olefin is retained throughout the process, while the electrophilic character of the metal carbene intermediate determines both stereoselectivity and regioselectivity outcomes [3].
Recent advances in rhodium-catalyzed alkynylcyclopropanation have demonstrated the utility of rhodium(II) complexes in constructing complex cyclopropane-fused architectures [4]. The catalytic system employs decarbenation of 7-alkynyl cycloheptatrienes to generate alkynylcarbene intermediates, which react smoothly with alkenes to deliver functionalized cyclopropanes with predictable stereochemical outcomes [4].
The formation of methanone linkages in dihydroisoquinoline-cyclopropane hybrid systems requires careful consideration of electronic and steric factors [3]. The electrophilic rhodium carbene intermediate must approach the nitrogen-containing heterocycle in a manner that avoids competitive coordination of the nitrogen lone pair, which could deactivate the catalyst [3]. Computational studies suggest that the use of sterically demanding carboxylate ligands, such as dirhodium tetrapivalate, suppresses undesired β-hydride elimination pathways while maintaining high catalytic activity [5].
Copper-based catalysts offer an economically attractive alternative to rhodium systems for cyclopropanation reactions [6]. The active catalyst is typically a copper(I) species, regardless of the initial oxidation state of the precatalyst, since copper(II) complexes undergo reduction under reaction conditions [6]. The rate-limiting step involves formation of the copper-carbene intermediate through association of the diazo compound with the catalyst and subsequent dinitrogen extrusion [6].
| Catalyst System | Substrate Class | Yield (%) | Diastereoselectivity | Enantioselectivity |
|---|---|---|---|---|
| Dirhodium tetraacetate | Styrene derivatives | 74-95 | >20:1 trans | 84% ee |
| Copper(I) triflate | Terminal alkenes | 65-82 | 4:1 cis | 73% ee |
| Rhodium tetrapivalate | α-Alkyl diazoesters | 88-94 | >50:1 | 91% ee |
Chiral cyclopentadienyl iridium(III) complexes equipped with atropchiral scaffolds provide highly selective catalysts for enyne cycloisomerization reactions that generate cyclopropane-fused heterocycles [7] [8]. These catalysts promote the formation of dehydropiperidine-fused cyclopropane products in good yields with excellent enantioselectivities [7]. The robust complexation procedure allows for tunable counterions, enabling fine-tuning of catalytic performance for specific substrate classes [8].
Recent developments in palladium catalysis have enabled direct synthesis of cyclopropanes from gem-dialkyl groups through double carbon-hydrogen activation [9]. The 1,4-palladium shift mechanism allows for intramolecular coupling of two carbon-hydrogen bonds, with pivalate serving as a crucial base to direct the mechanistic pathway toward cyclopropane formation rather than benzocyclobutene products [9]. This methodology provides access to cyclopropane architectures that would be difficult to obtain through traditional carbene transfer approaches [9].
Engineered heme proteins have emerged as powerful biocatalysts for stereoselective cyclopropanation reactions, offering excellent sustainability credentials and outstanding stereoselectivity [10] [11]. These systems work at room temperature using the most abundant transition metal (iron) and are naturally biocompatible [10]. Cytochrome P450 enzymes, particularly variants where the conserved cysteine axial ligand is mutated to serine, exhibit enhanced activity for carbene transfer reactions [12].
The P450 BM3 enzyme system, when modified with the cysteine-to-serine mutation, transforms from a monooxygenase to a highly active cyclopropanation catalyst [12]. This modification shifts the carbon monoxide-bound ferrous Soret peak from 450 nanometers to 411 nanometers, leading to the designation of these variants as P411 enzymes [12]. Multiple P450 scaffolds can be converted to active cyclopropanation catalysts through this single mutation, providing access to a diverse array of stereochemical outcomes [13].
Sperm whale myoglobin variants have been extensively engineered to catalyze highly stereoselective cyclopropanation reactions [14] [15]. The myoglobin scaffold can be systematically remodeled through protein engineering to achieve different stereochemical outcomes, including both cis and trans diastereomers with complementary enantioselectivities [16]. The engineered myoglobin variant Mb(H64V,V68A) demonstrates exceptional performance in whole-cell biotransformations, supporting up to 3000 turnovers while maintaining high stereoselectivity [14].
| Biocatalyst | Substrate | Product ee (%) | Diastereoselectivity | Turnover Number |
|---|---|---|---|---|
| P411-BM3 | Styrene | 95 | >99:1 trans | 1250 |
| Mb(H64V,V68A) | α-Methylstyrene | 99 | >99:1 cis | 3000 |
| Cytochrome c | 4-Chlorostyrene | 87 | 15:1 trans | 850 |
| Dehaloperoxidase | Vinyl esters | 99.5 | >99:1 | 1800 |
Quantum chemical investigations have revealed the fundamental factors governing stereoselectivity in heme-catalyzed cyclopropanation reactions [10]. Electron-deficient substrates such as ethyl acrylate exhibit significantly higher reaction barriers compared to electron-rich substrates like styrene [10]. The calculations predict that specific non-native axial ligands and modified macrocyclic frameworks can dramatically reduce activation barriers to levels comparable with activated substrates [10].
Density functional theory simulations of dihydroisoquinoline-containing substrates predict dipole moments of approximately 3.2 Debye units, which favor interactions with polar enzyme active sites [1]. The bent molecular geometry resulting from cyclopropane angle strain contributes to enhanced binding selectivity compared to linear analogs [1].
Dehaloperoxidase enzymes from Amphitrite ornata have been successfully repurposed for stereoselective cyclopropanation of vinyl esters with ethyl diazoacetate [17]. Through systematic protein engineering, these enzymes achieve up to 99.5:0.5 diastereomeric and enantiomeric ratios in the synthesis of cyclopropanol derivatives [17]. The engineered dehaloperoxidase catalysts also demonstrate multifunctionality, catalyzing nitrogen-hydrogen and sulfur-hydrogen carbene insertion reactions alongside cyclopropanation [17].
Biocatalytic cyclopropanation systems demonstrate remarkable substrate tolerance, successfully processing a wide range of olefin substrates including unactivated alkenes, electron-deficient vinyl compounds, and sterically hindered substrates [18] [15]. The myoglobin-catalyzed synthesis of α-cyclopropylpyruvates using ethyl α-diazopyruvate as a carbene precursor achieves diastereomeric ratios exceeding 20:1 and enantiomeric excesses up to 99% [18].
Whole-cell biotransformation systems enable gram-scale synthesis of enantioenriched cyclopropane products while maintaining excellent stereoselectivity [16]. The engineered hemoglobin variant achieves 94% yield and 98% diastereomeric excess in the synthesis of key cyclopropane building blocks, demonstrating the practical utility of these biocatalytic approaches [16].
The allosteric regulation of β-tubulin subunit dynamics represents a fundamental mechanism through which dihydroisoquinoline derivatives, including (5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone, exert their tubulin polymerization inhibitory effects. The methanone functional group serves as a critical pharmacophoric element that facilitates specific binding interactions within the β-tubulin subunit, ultimately disrupting the normal conformational cycling essential for microtubule assembly and disassembly [1] [2].
The β-tubulin subunit undergoes complex conformational transitions during the microtubule polymerization cycle, involving a sophisticated interplay between nucleotide binding states and protein conformational dynamics. Research has demonstrated that the β:T238A mutation in helix H7 of β-tubulin dramatically alters these allosteric responses, providing crucial insights into the mechanistic basis of methanone-mediated inhibition [1] [3]. This mutation, which resides on helix H7 and is buried in the protein core, effectively uncouples the conformational and guanosine triphosphate hydrolase cycles, resulting in dramatically reduced shrinking rates and catastrophe frequencies [1].
The allosteric model of tubulin regulation posits that free tubulin dimers exist in equilibrium between kinked and straight conformations under nucleotide state control [4] [5]. Guanosine triphosphate binding triggers a kinked-to-straight conformational change that renders dimer integration into the microtubule lattice sterically compatible [5]. However, recent molecular dynamics studies have revealed that guanosine triphosphate binding primarily enhances bending flexibility at the intradimer interface rather than forcing a discrete conformational transition [4] [5].
Methanone-containing dihydroisoquinoline derivatives exploit these allosteric mechanisms through specific binding interactions that modulate β-tubulin subunit dynamics. The methanone carbonyl oxygen serves as a hydrogen bond acceptor, forming critical interactions with key residues in the β-tubulin binding pocket [6] [7]. These interactions alter the energetic landscape of conformational transitions, effectively stabilizing non-polymerization-competent conformations and disrupting the normal allosteric coupling between nucleotide binding and conformational change [1] [2].
| Mutation/Condition | Effect on Dynamics | Conformational Change | Allosteric Response | Mechanism |
|---|---|---|---|---|
| β:T238A (yeast) | Slower shrinking, reduced catastrophe | Attenuated post-guanosine triphosphate hydrolase changes | Weakened coupling to nucleotide state | Uncouples conformational and guanosine triphosphate hydrolase cycles |
| β:T238A (human) | Faster growth, slower shrinking | Preserved conformational changes | Maintained allosteric coupling | Alters terminal subunit behavior |
| Wild-type tubulin + guanosine triphosphate | Enhanced bending flexibility | Kinked to straight transition facilitated | Normal allosteric response | Guanosine triphosphate-mediated lattice strengthening |
| Wild-type tubulin + guanosine diphosphate | Reduced bending flexibility | Maintains kinked conformation | Limited allosteric response | Intrinsic kinked preference |
The molecular mechanism underlying methanone-mediated allosteric modulation involves the stabilization of specific β-tubulin conformational states that are incompatible with productive polymerization. Structural studies have revealed that the methanone group can form multiple hydrogen bonding interactions with residues in the colchicine binding domain, including contacts with Cysβ239, Alaβ248, and Leuβ250 [6] [7]. These interactions effectively trap β-tubulin in conformational states that exhibit reduced polymerization competency.
Furthermore, the allosteric effects of methanone binding extend beyond direct binding site interactions to influence global protein dynamics. The conformational changes induced by methanone binding propagate through the β-tubulin structure via helix H7, which acts as a structural relay connecting different regions of the protein [1]. This allosteric network allows methanone binding to influence both longitudinal and lateral contacts in the microtubule lattice, ultimately destabilizing microtubule structure and promoting depolymerization [8] [2].
The cyclopropyl moiety in (5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone provides additional conformational constraints that enhance the allosteric effects of the methanone group. The rigid cyclopropane ring restricts rotational freedom around the methanone carbonyl, ensuring optimal positioning for hydrogen bonding interactions with β-tubulin residues [9] [10]. This conformational rigidity enhances binding affinity and prolongs residence time at the binding site, amplifying the allosteric perturbation of β-tubulin dynamics.
The colchicine binding site on tubulin represents one of the most extensively characterized drug binding domains, with a funnel-shaped cavity approximately 600 ų in volume surrounded by specific amino acid residues from both α- and β-tubulin subunits [6] [7]. Cyclopropane-containing analogues, including (5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone, interact with this binding site through a complex network of molecular interactions that can be systematically compared to understand structure-activity relationships and binding preferences.
The colchicine binding site exhibits a characteristic pharmacophore consisting of seven essential features: three hydrogen bond acceptors (A1, A2, A3), one hydrogen bond donor (D1), two hydrophobic centers (H1, H2), and one planar group (R1) [6] [7]. These pharmacophoric elements are arranged in two distinct planes with an angular relationship of approximately 45 degrees, creating a three-dimensional binding environment that accommodates structurally diverse inhibitors while maintaining specific interaction requirements.
| Pharmacophore Feature | Tubulin Residue Contact | Spatial Arrangement | Angle Between Planes | Importance for Binding |
|---|---|---|---|---|
| Hydrogen bond acceptor A1 | Valα179 | Plane A | ~45° | Essential |
| Hydrogen bond acceptor A2 | Cysβ239 | Plane B | ~45° | Essential |
| Hydrogen bond acceptor A3 | Alaβ248, Aspβ249, Leuβ250 | Plane B | ~45° | Moderate |
| Hydrogen bond donor D1 | Thrα177 | Plane A | ~45° | Important |
| Hydrophobic center H1 | Various hydrophobic residues | Plane A | ~45° | Critical |
| Hydrophobic center H2 | Various hydrophobic residues | Plane B | ~45° | Critical |
| Planar group R1 | Aromatic stacking interactions | Plane A | ~45° | Essential |
Comparative crystallographic studies of colchicine binding site inhibitors have revealed distinct binding modes for structurally diverse compounds. ABT-751 interacts more deeply within the β-tubulin pocket compared to colchicine, with its methoxy and pyridine groups superimposing with colchicine rings while the sulfonamide bridge overlaps with the colchicine B ring [6]. Similarly, TN16 exhibits even deeper burial in the β-monomer, establishing van der Waals contacts with Thrβ239, Valβ238, Tyrβ202, Gluβ200, and Pheβ169 [6].
Cyclopropane-containing analogues demonstrate unique binding characteristics within the colchicine site due to the distinctive geometric and electronic properties of the cyclopropane ring. The high ring strain and electron density distribution of cyclopropane create specific interaction patterns with the hydrophobic residues lining the binding pocket [9] [10]. Epothilone derivatives containing cyclopropyl groups have shown enhanced binding affinity, with thermodynamic studies indicating favorable changes in binding free energy (ΔΔG35°C) compared to non-cyclopropyl analogues [9].
The bis-cyclopropane analog of disorazole demonstrates the potential for cyclopropane substituents to enhance microtubule-destabilizing activity through specific interactions with tubulin binding domains [10]. Cell-free tubulin polymerization assays revealed that this compound significantly delays tubulin polymerization in a dose-dependent manner, with effects observed at both 10 and 50 micromolar concentrations [10]. The mechanism involves both inhibition of polymerization and acceleration of depolymerization upon cooling, indicating dual effects on microtubule dynamics.
| Compound Type | Binding Site | Effect of Cyclopropyl | Binding Affinity Change | Mechanism |
|---|---|---|---|---|
| Cyclopropylacetylene derivatives | Various | Moderate yields in synthesis | Not specified | Not fully characterized |
| Bis-cyclopropane disorazole analog | Microtubule stabilization | Enhanced microtubule destabilization | Enhanced activity | Tubulin destabilization |
| Epothilone with cyclopropyl group | Paclitaxel site | Increased binding affinity | ΔΔG35°C improvement noted | Stabilization enhancement |
| Standard colchicine derivatives | Colchicine site | Variable effects | Reference activity | Polymerization inhibition |
Dihydroisoquinoline derivatives containing cyclopropyl substituents exhibit distinct binding patterns within the colchicine site compared to traditional colchicine binding site inhibitors. The 1,4-disubstituted-3,4-dihydroisoquinoline scaffold provides a rigid framework that positions functional groups in specific orientations relative to the binding site pharmacophore [11] [12]. Compound 32 from this series demonstrated 52% inhibition of microtubule assembly at 40 micromolar concentration, with molecular docking studies revealing binding poses similar to colchicine [12].
The structure-activity relationships observed in cyclopropane-containing colchicine binding site inhibitors reveal several key principles governing binding affinity and selectivity. The cyclopropyl group typically enhances binding through increased hydrophobic interactions with residues such as Leu242β, Leu252β, and Val238β [6] [7]. The conformational rigidity imposed by the cyclopropane ring restricts molecular flexibility, potentially reducing entropy penalties associated with binding while maintaining optimal geometric complementarity with the binding site.
Furthermore, the electronic properties of the cyclopropane ring influence the binding interactions of adjacent functional groups. The electron-withdrawing nature of the strained ring system can modulate the hydrogen bonding properties of nearby acceptor and donor groups, fine-tuning the interaction strength with specific tubulin residues [9]. This electronic modulation contributes to the enhanced binding affinity observed in many cyclopropane-containing analogues.
The comparative analysis of binding data reveals that cyclopropane substitution generally enhances the potency of colchicine binding site inhibitors, though the magnitude of enhancement varies depending on the specific molecular scaffold and substitution pattern. Dihydroisoquinoline derivatives with cyclopropyl substituents demonstrate activities ranging from moderate (micromolar) to potent (submicromolar) depending on additional structural features and substitution patterns [13] [11] [12].
| Compound | Inhibition Concentration 50 Tubulin Polymerization (micromolar) | Inhibition Concentration 50 Cytotoxicity (micromolar) | Binding Site | Colchicine Displacement |
|---|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline (5n) | Not reported | Moderate activity reported | Colchicine domain | Not reported |
| 1,4-Disubstituted derivative (32) | 52% inhibition at 40 micromolar | 0.64 (chronic myeloid leukemia cells) | Colchicine domain (confirmed) | Not reported |
| 6-Butyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinoline (+)-6c | 3.1 ± 0.4 | Not specified | Colchicine domain | 40-70% at 10x colchicine concentration |
| Colchicine (reference) | 2.1 ± 0.1 | 7.40-10.41 (various cell lines) | Colchicine domain | 100% (reference) |